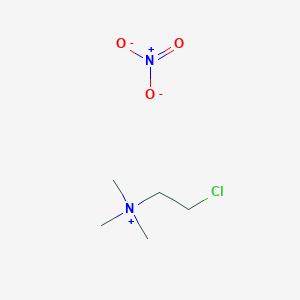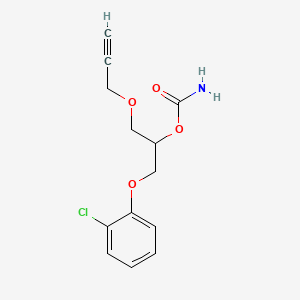
1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound that features a chlorophenoxy group, a propynyloxy group, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Introduction of the Propynyloxy Group: The intermediate is then reacted with propargyl alcohol under suitable conditions to introduce the propynyloxy group.
Carbamate Formation: Finally, the compound is treated with a carbamoylating agent to form the carbamate functional group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with specific molecular targets. The chlorophenoxy and propynyloxy groups may interact with enzymes or receptors, leading to various biological effects. The carbamate group can also play a role in modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol: Lacks the carbamate group but has similar structural features.
1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol acetate: Contains an acetate group instead of a carbamate group.
Uniqueness
1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is unique due to the presence of the carbamate group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be exploited in various applications, making it a compound of interest in scientific research.
Propiedades
Número CAS |
26309-86-4 |
|---|---|
Fórmula molecular |
C13H14ClNO4 |
Peso molecular |
283.71 g/mol |
Nombre IUPAC |
[1-(2-chlorophenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C13H14ClNO4/c1-2-7-17-8-10(19-13(15)16)9-18-12-6-4-3-5-11(12)14/h1,3-6,10H,7-9H2,(H2,15,16) |
Clave InChI |
XHOVTZORFHMRMM-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCC(COC1=CC=CC=C1Cl)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
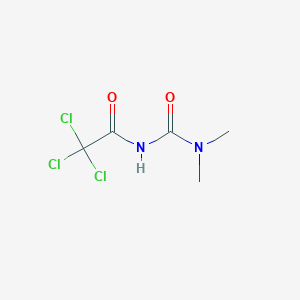
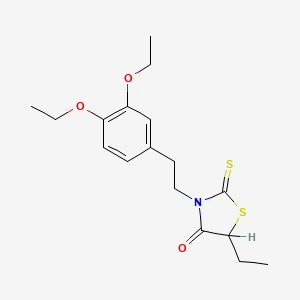
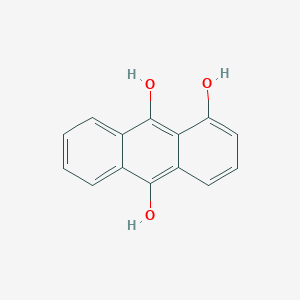
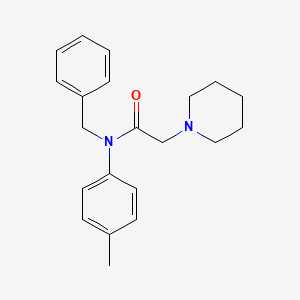


![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
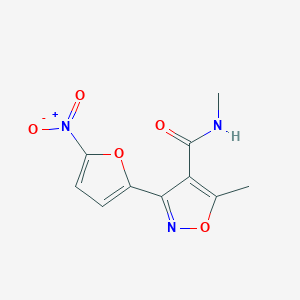
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
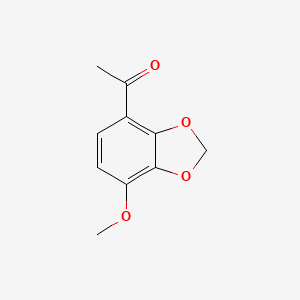
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
